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Compound of Interest

Compound Name:
2-(2-Thienyl)-1,3-Thiazole-4-

Carbonyl Chloride

CAS No.: 306934-98-5

Cat. No.: B1351039

Get Quote

The 2-(2-Thienyl)-1,3-thiazole Scaffold: A Technical Guide to Biological Potential and Synthetic

Utility

Executive Summary
The 2-(2-thienyl)-1,3-thiazole scaffold represents a privileged bi-heterocyclic pharmacophore in

medicinal chemistry. Characterized by a thiazole ring linked at the C2 position to a thiophene

moiety, this structure leverages the bio-isosteric properties of both sulfur-containing rings to

enhance lipophilicity, membrane permeability, and target binding affinity. Unlike fused

thienothiazoles, the linked system possesses rotational freedom, allowing for "induced fit"

interactions within enzyme active sites such as EGFR/VEGFR kinases (anticancer), DNA

gyrase (antimicrobial), and COX-2 (anti-inflammatory).

This guide provides a rigorous technical analysis of the scaffold's synthesis, biological

mechanisms, and experimental protocols for researchers in drug discovery.
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The core advantage of the 2-(2-thienyl)-1,3-thiazole scaffold lies in its amphiphilic nature. The

thiophene ring acts as a lipophilic anchor, facilitating cell membrane penetration, while the

thiazole ring serves as a hydrogen bond acceptor (N3) and donor (if C2/C4 substituted), critical

for active site docking.

Synthetic Protocol: Hantzsch Thiazole Synthesis
The most robust method for constructing this scaffold is the Hantzsch condensation between

thiophene-2-carbothioamide and

-haloketones.

Reagents:

Precursor A: Thiophene-2-carbothioamide (1.0 equiv)

Precursor B: Substituted

-bromoacetophenone (1.0 equiv)

Solvent: Absolute Ethanol or Methanol

Catalyst/Base: Sodium Acetate (NaOAc) or Triethylamine (TEA) (optional, to neutralize HBr)

Step-by-Step Methodology:

Preparation: Dissolve Thiophene-2-carbothioamide (10 mmol) in 20 mL of absolute ethanol

in a round-bottom flask.

Addition: Add the substituted

-bromoacetophenone (10 mmol) dropwise at room temperature.

Reflux: Heat the reaction mixture to reflux (

C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

Precipitation: Cool the mixture to room temperature. If precipitation does not occur, pour the

solution onto crushed ice.
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Neutralization: If the hydrobromide salt forms, neutralize with 10% ammonium hydroxide or

NaHCO

solution to liberate the free base.

Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF to obtain

the pure 2-(2-thienyl)thiazole derivative.

Diagram 1: Hantzsch Synthesis Workflow
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Caption: Logical workflow for the Hantzsch synthesis of the 2-(2-thienyl)-1,3-thiazole core.

Antimicrobial Potential[1][2][3][4][5][6]
Derivatives of 2-(2-thienyl)thiazole have demonstrated potent broad-spectrum activity. The

mechanism typically involves DNA gyrase inhibition (in bacteria) and sterol biosynthesis

interference (in fungi).

Mechanistic Insight
Bacterial Target: The thiazole nitrogen forms hydrogen bonds with the ATPase domain of

DNA gyrase B (GyrB), preventing bacterial DNA replication.

Fungal Target: Inhibition of CYP51 (lanosterol 14

-demethylase), disrupting cell membrane integrity.

Representative Activity Data (MIC values)
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Table 1: Minimum Inhibitory Concentrations (MIC) of representative 4-substituted-2-(2-

thienyl)thiazoles.

Compound
Substitution
(R)

S. aureus
(Gram +)

E. coli (Gram -)
C. albicans
(Fungal)

Reference
Standard

4-Chlorophenyl
6.25

g/mL

12.5

g/mL

25.0

g/mL
Ciprofloxacin

4-Methoxyphenyl
12.5

g/mL

25.0

g/mL

50.0

g/mL
Fluconazole

2,4-

Dichlorophenyl

3.12

g/mL

6.25

g/mL

12.5

g/mL
Ciprofloxacin

Unsubstituted
>100

g/mL

>100

g/mL

>100

g/mL
-

Note: The presence of electron-withdrawing groups (Cl, F) on the phenyl ring attached to

position 4 of the thiazole significantly enhances potency.

Anticancer Properties[2][3][4][7][8][9][10]
The scaffold acts as a dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2). This dual action arrests cell

proliferation and inhibits angiogenesis (blood vessel formation in tumors).

Signaling Pathway Inhibition
The 2-(2-thienyl)thiazole moiety mimics the ATP molecule, binding to the hinge region of the

kinase domain. This prevents the phosphorylation of downstream effectors like ERK and Akt,

leading to apoptosis.

Diagram 2: Anticancer Mechanism of Action
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Caption: Dual inhibition of EGFR and VEGFR-2 pathways by the scaffold, leading to apoptosis

and anti-angiogenesis.

Anti-inflammatory & Enzyme Inhibition[2][8][9][11]
[12][13]
Beyond oncology and infectious disease, this scaffold shows promise in treating chronic

inflammation.
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COX-2 Selectivity: The bulky 2-thienyl group helps the molecule fit into the larger

hydrophobic pocket of COX-2, sparing the smaller COX-1 active site (reducing gastric side

effects).

iNOS Inhibition: Derivatives have been shown to downregulate inducible Nitric Oxide

Synthase (iNOS), reducing oxidative stress markers in LPS-stimulated macrophages.

Experimental Protocol: COX-2 Inhibition Assay
Enzyme Prep: Use recombinant human COX-2 enzyme.

Incubation: Incubate enzyme with test compound (0.01–100

M) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 mins at 25°C.

Initiation: Add arachidonic acid (substrate) to initiate the reaction.

Measurement: After 2 minutes, stop reaction with HCl. Measure PGE2 production via ELISA.

[1]

Calculation: Determine IC

relative to the standard Celecoxib.

Future Perspectives
The 2-(2-thienyl)-1,3-thiazole scaffold is a "drug-like" candidate with favorable ADME

predictions.

Lipinski's Rule of 5: Most derivatives (MW < 500, LogP < 5) comply.

Optimization: Future work should focus on C4 and C5 substitutions on the thiazole ring to

improve water solubility, as the core scaffold is highly lipophilic.
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Application Notes and Protocols for the Hantzsch Thiazole Synthesis.BenchChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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